Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate
Overview
Description
Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate is a chemical compound with the molecular formula C16H27NO4. It is a piperidine derivative that is commonly used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules . The compound is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (Boc) protecting group, and an allyl group attached to the piperidine ring.
Mechanism of Action
Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate, also known as 1-tert-butyl 4-ethyl 4-allylpiperidine-1,4-dicarboxylate, is a chemical compound with the molecular formula C16H27NO4 . This compound is an intermediate used in the synthesis of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists .
Target of Action
The primary target of this compound is the T-type calcium channel . These channels are low-voltage activated calcium channels that are found in various tissues including the heart, brain, and peripheral nervous system. They play a crucial role in shaping the action potentials in neurons, contributing to the pacemaker activity in the heart, and regulating calcium signaling.
Pharmacokinetics
It is suggested that the compound hashigh gastrointestinal absorption and is BBB permeant . This indicates that the compound can be absorbed in the gut and can cross the blood-brain barrier, suggesting good bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate can be synthesized through a multi-step process. One common method involves the protection of piperidine with a Boc group, followed by the introduction of an allyl group. The final step involves esterification with ethyl chloroformate. The reaction conditions typically include the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester group.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
Epoxide: Formed from the oxidation of the allyl group.
Alcohol: Formed from the reduction of the ester group.
Free Amine: Formed from the deprotection of the Boc group.
Scientific Research Applications
Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate is widely used in scientific research due to its versatility as a building block for more complex molecules. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and natural product analogs.
Biology: Employed in the development of enzyme inhibitors and receptor modulators.
Medicine: Utilized in the synthesis of potential drug candidates, particularly those targeting the central nervous system.
Industry: Used in the production of fine chemicals and specialty materials
Comparison with Similar Compounds
Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate can be compared with other piperidine derivatives such as:
Ethyl 4-amino-1-piperidinecarboxylate: Used in the synthesis of quinolin-2(1H)-one derivatives.
Ethyl N-Boc-piperidine-4-carboxylate: Used in palladium-catalyzed α-arylation of esters.
Ethyl 1-Boc-4-oxopiperidine-2-carboxylate: Used in the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its combination of functional groups, which makes it a versatile intermediate for synthesizing a wide range of biologically active molecules.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-prop-2-enylpiperidine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-6-8-16(13(18)20-7-2)9-11-17(12-10-16)14(19)21-15(3,4)5/h6H,1,7-12H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOVEGXEARQUBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584846 | |
Record name | 1-tert-Butyl 4-ethyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146603-99-8 | |
Record name | 1-tert-Butyl 4-ethyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 146603-99-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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